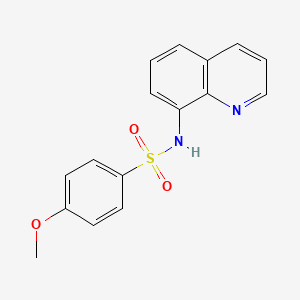
Iptakalim Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iptakalim Hydrochloride typically involves the reaction of isopropylamine with 2,3-dimethylbutan-2-one under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Iptakalim Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Iptakalim Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on neuronal signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Iptakalim Hydrochloride involves its interaction with neuronal receptors, particularly acetylcholine receptors (AChR) . It acts as an agonist or antagonist depending on the receptor subtype, modulating neuronal signaling pathways . This modulation can lead to various physiological effects, making it a compound of interest in neurological research .
相似化合物的比较
Similar Compounds
N-Isopropyl-N-methyl-tert-butylamine: Similar in structure but with different substituents.
2,3-Dimethylbutan-2-amine hydrochloride: Lacks the isopropyl group.
Uniqueness
Iptakalim Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to interact with specific neuronal receptors sets it apart from other similar compounds .
属性
分子式 |
C9H22ClN |
|---|---|
分子量 |
179.73 g/mol |
IUPAC 名称 |
2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |
InChI 键 |
RXNJQAYLNOXYKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)NC(C)C.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
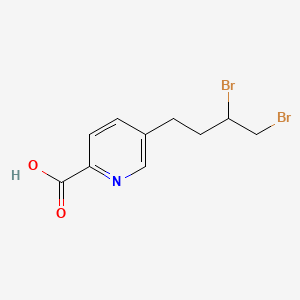
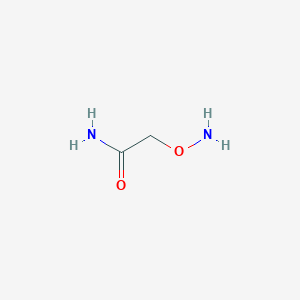
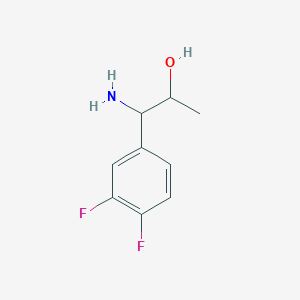
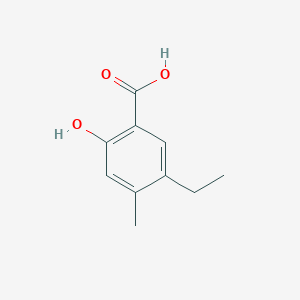
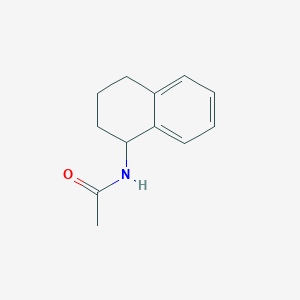
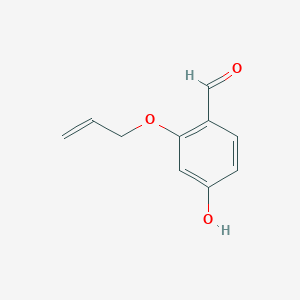
![7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8765433.png)
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
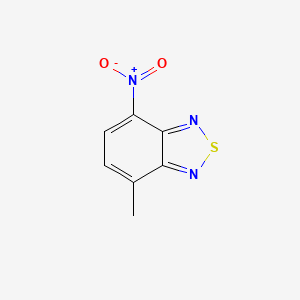
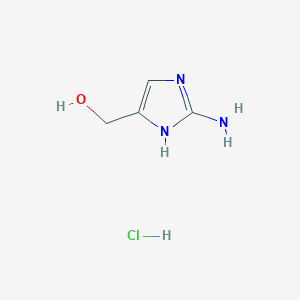
![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)
